molecular formula C26H23N3O4S B11494330 2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

Cat. No.: B11494330
M. Wt: 473.5 g/mol
InChI Key: WIMGANKSRKLIOC-UHFFFAOYSA-N
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Description

2-{[5,6-BIS(4-METHOXYPHENYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with methoxyphenyl groups, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-BIS(4-METHOXYPHENYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form a key intermediate. This intermediate is then subjected to further reactions, including methylation and oximation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[5,6-BIS(4-METHOXYPHENYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-{[5,6-BIS(4-METHOXYPHENYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5,6-BIS(4-METHOXYPHENYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5,6-BIS(4-METHOXYPHENYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE apart is its triazine ring structure, which imparts unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C26H23N3O4S

Molecular Weight

473.5 g/mol

IUPAC Name

2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C26H23N3O4S/c1-31-20-10-4-17(5-11-20)23(30)16-34-26-27-24(18-6-12-21(32-2)13-7-18)25(28-29-26)19-8-14-22(33-3)15-9-19/h4-15H,16H2,1-3H3

InChI Key

WIMGANKSRKLIOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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